molecular formula C18H22FNO B8723494 2-Fluoro-4-(5-heptylpyridin-2-yl)phenol

2-Fluoro-4-(5-heptylpyridin-2-yl)phenol

Cat. No.: B8723494
M. Wt: 287.4 g/mol
InChI Key: XQQMUFHFCIZKEI-UHFFFAOYSA-N
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Description

2-Fluoro-4-(5-heptylpyridin-2-yl)phenol is a fluorinated phenol derivative with a pyridine ring. This compound is of interest due to its unique chemical properties, which include the presence of both fluorine and pyridine moieties. These features make it a valuable compound in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(5-heptylpyridin-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenols or pyridines.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(5-heptylpyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The pyridine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(5-heptylpyridin-2-yl)phenol is unique due to the combination of a fluorinated phenol and a heptyl-substituted pyridine ring. This structure imparts specific chemical and biological properties that are not observed in simpler fluorinated phenols or pyridines .

Properties

Molecular Formula

C18H22FNO

Molecular Weight

287.4 g/mol

IUPAC Name

2-fluoro-4-(5-heptylpyridin-2-yl)phenol

InChI

InChI=1S/C18H22FNO/c1-2-3-4-5-6-7-14-8-10-17(20-13-14)15-9-11-18(21)16(19)12-15/h8-13,21H,2-7H2,1H3

InChI Key

XQQMUFHFCIZKEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CN=C(C=C1)C2=CC(=C(C=C2)O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCCCCCCc1ccc(-c2ccc(OC)c(F)c2)nc1
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Synthesis routes and methods II

Procedure details

2-(m-Fluoro-p-methoxyphenyl)-5-heptylpyridine (X) (13 g, 0.043 mol) obtained at the step (III) hydrobromic acid (47%) (50 ml) and acetic acid (140 ml) were heated under reflux for 30 hours, followed by cooling the reaction fluid, pouring it in water, filtering off the resulting crystals, dissolving the crystals in 2N-NaOH aqueous solution (about 100 ml), further adding acetic acid (30 ml) to obtain an acidic solution filtering off deposited crystals and recrystallizing them from ethyl alcohol to obtain 2-(m-fluoro-p-hydroxyphenyl)-5-heptylpyridine (a compound of the formula (XI) wherein X=f and R1 =C7H15) (7.2 g) having a m.p. of 83.7°-86.1° C.
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2-(m-Fluoro-p-methoxyphenyl)-5-heptylpyridine
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13 g
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50 mL
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140 mL
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